molecular formula C11H18BrN3 B7925627 N1-((2-Bromopyridin-4-yl)methyl)-N1-isopropylethane-1,2-diamine

N1-((2-Bromopyridin-4-yl)methyl)-N1-isopropylethane-1,2-diamine

Cat. No.: B7925627
M. Wt: 272.18 g/mol
InChI Key: DQEBRPALZXHDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((2-Bromopyridin-4-yl)methyl)-N1-isopropylethane-1,2-diamine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((2-Bromopyridin-4-yl)methyl)-N1-isopropylethane-1,2-diamine typically involves the reaction of 2-bromopyridine-4-carbaldehyde with N-isopropylethylenediamine. The reaction is carried out in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in good yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated purification systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-((2-Bromopyridin-4-yl)methyl)-N1-isopropylethane-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antiviral properties, showing promising activity against various microbial strains.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-((2-Bromopyridin-4-yl)methyl)-N1-isopropylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of microbial enzymes, leading to the disruption of essential metabolic processes in the target organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-((2-Bromopyridin-4-yl)methyl)-N1-isopropylethane-1,2-diamine stands out due to its unique combination of a bromopyridine ring and an isopropylethane-1,2-diamine moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N'-[(2-bromopyridin-4-yl)methyl]-N'-propan-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrN3/c1-9(2)15(6-4-13)8-10-3-5-14-11(12)7-10/h3,5,7,9H,4,6,8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEBRPALZXHDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=CC(=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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